molecular formula C11H16N2O3 B12794917 Carbocyclic-3'-deoxythymidine CAS No. 117957-63-8

Carbocyclic-3'-deoxythymidine

Cat. No.: B12794917
CAS No.: 117957-63-8
M. Wt: 224.26 g/mol
InChI Key: RLYNPXSONXEUFO-BDAKNGLRSA-N
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Description

Carbocyclic-3’-deoxythymidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally similar to natural nucleosides but features a carbocyclic ring in place of the typical ribose or deoxyribose sugar. This modification imparts unique properties to the molecule, making it a valuable tool in the development of antiviral therapies.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Carbocyclic-3’-deoxythymidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.

Major Products: The major products formed from these reactions include various modified nucleoside analogs with potential antiviral properties .

Mechanism of Action

The mechanism of action of carbocyclic-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral replication is primarily due to its interaction with viral reverse transcriptase . The compound’s unique carbocyclic structure enhances its stability and resistance to enzymatic degradation .

Comparison with Similar Compounds

Uniqueness: Carbocyclic-3’-deoxythymidine is unique due to its carbocyclic ring structure, which imparts greater stability and resistance to enzymatic degradation compared to its ribose or deoxyribose counterparts. This structural modification enhances its potential as a therapeutic agent by improving its pharmacokinetic properties .

Properties

CAS No.

117957-63-8

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O3/c1-7-5-13(11(16)12-10(7)15)9-3-2-8(4-9)6-14/h5,8-9,14H,2-4,6H2,1H3,(H,12,15,16)/t8-,9+/m1/s1

InChI Key

RLYNPXSONXEUFO-BDAKNGLRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](C2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(C2)CO

Origin of Product

United States

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